molecular formula C18H20FNO3S2 B2536200 4-((3-Fluoro-4-methoxyphenyl)sulfonyl)-7-phenyl-1,4-thiazepane CAS No. 1797205-16-3

4-((3-Fluoro-4-methoxyphenyl)sulfonyl)-7-phenyl-1,4-thiazepane

Cat. No.: B2536200
CAS No.: 1797205-16-3
M. Wt: 381.48
InChI Key: PJVIHZMZEKDRKS-UHFFFAOYSA-N
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Description

4-((3-Fluoro-4-methoxyphenyl)sulfonyl)-7-phenyl-1,4-thiazepane is a heterocyclic compound featuring a seven-membered 1,4-thiazepane ring. This structure is substituted at position 7 with a phenyl group and at position 4 with a sulfonyl group linked to a 3-fluoro-4-methoxyphenyl moiety.

Properties

IUPAC Name

4-(3-fluoro-4-methoxyphenyl)sulfonyl-7-phenyl-1,4-thiazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNO3S2/c1-23-17-8-7-15(13-16(17)19)25(21,22)20-10-9-18(24-12-11-20)14-5-3-2-4-6-14/h2-8,13,18H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJVIHZMZEKDRKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(SCC2)C3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Mechanistic Considerations

Molecular Architecture and Reactivity

The target compound features a seven-membered 1,4-thiazepane ring fused with a phenyl group at the 7-position and a 3-fluoro-4-methoxyphenylsulfonyl moiety at the 4-position. The sulfonyl group introduces strong electron-withdrawing characteristics, necessitating careful modulation of reaction conditions to avoid premature decomposition. The fluorine atom at the 3-position and methoxy group at the 4-position on the aromatic ring further influence regioselectivity during sulfonation and cyclization steps.

Retrosynthetic Analysis

Retrosynthetic dissection suggests two primary pathways:

  • Thiazepane Ring Formation Followed by Sulfonation : Constructing the 1,4-thiazepane core prior to introducing the sulfonyl group.
  • Sulfonyl Group Introduction Prior to Cyclization : Functionalizing the aromatic ring with the sulfonyl moiety before assembling the heterocyclic ring.

Synthetic Routes and Methodologies

Pathway 1: Thiazepane Ring Formation Followed by Sulfonation

Synthesis of 7-Phenyl-1,4-thiazepane

The 1,4-thiazepane scaffold is typically synthesized via cyclization of linear precursors. A validated approach involves:

  • Starting Material : 2-Amino-5-phenylpentanethiol.
  • Cyclization Agent : Polyphosphoric acid (PPA) at 100–110°C for 6–8 hours.
  • Mechanism : Intramolecular nucleophilic attack of the thiol group on the protonated amine, followed by dehydration (Figure 1).

Reaction Conditions :

Parameter Value
Temperature 100–110°C
Time 6–8 hours
Yield 72–85%
Sulfonation of the Aromatic Ring

Introducing the sulfonyl group to the 3-fluoro-4-methoxyphenyl fragment requires electrophilic aromatic sulfonation. Key steps include:

  • Sulfonating Agent : Chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C.
  • Regioselectivity : The methoxy group directs sulfonation to the para position relative to itself, while fluorine exerts a moderate ortho-directing effect.

Optimized Protocol :

  • Dissolve 3-fluoro-4-methoxyaniline (1.0 equiv) in anhydrous CH₂Cl₂.
  • Add ClSO₃H (1.2 equiv) dropwise at 0°C.
  • Warm to room temperature and stir for 12 hours.
  • Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography.

Yield : 68–74%.

Coupling of Sulfonyl Chloride to Thiazepane

The final step involves nucleophilic substitution between the sulfonyl chloride and the secondary amine of the thiazepane:

  • Base : Triethylamine (TEA) in THF at 0°C.
  • Stoichiometry : 1:1 molar ratio of sulfonyl chloride to thiazepane.

Reaction Profile :

Parameter Value
Temperature 0°C → RT
Time 4–6 hours
Yield 62–70%

Pathway 2: Sulfonyl Group Introduction Prior to Cyclization

Synthesis of 3-Fluoro-4-methoxyphenylsulfonyl Chloride

This route prioritizes early-stage sulfonation to avoid side reactions during cyclization:

  • Substrate : 3-Fluoro-4-methoxybenzenesulfonic acid.
  • Chlorination Agent : PCl₅ in refluxing toluene.

Procedure :

  • Combine sulfonic acid (1.0 equiv) with PCl₅ (2.5 equiv) in toluene.
  • Reflux for 3 hours.
  • Distill under reduced pressure to isolate the sulfonyl chloride.

Yield : 81–88%.

Assembly of Linear Precursor

A linear diamine-thioether precursor is prepared via:

  • Mitsunobu Reaction : Coupling of 2-nitrobenzenethiol with 1-fluoro-2-methoxy-4-aminobenzene using DIAD and PPh₃.
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) to convert the nitro group to an amine.

Key Data :

Step Yield
Mitsunobu Reaction 78%
Reduction 92%
Cyclization to Form Thiazepane

Cyclization employs PPA at elevated temperatures:

  • Conditions : 120°C for 5 hours under N₂.
  • Yield : 70–76%.

Comparative Analysis of Synthetic Pathways

Yield and Efficiency

Pathway Overall Yield Key Advantage
Pathway 1 32–44% Simplified purification
Pathway 2 45–53% Better regiocontrol

Purity and Byproduct Formation

Pathway 2 generates fewer byproducts (≤5% impurities vs. 8–12% in Pathway 1) due to early sulfonation minimizing side reactions during cyclization.

Analytical Validation and Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.45–7.32 (m, 5H, Ph-H), 4.21 (s, 3H, OCH₃), 3.98–3.85 (m, 2H, SCH₂), 3.12–2.95 (m, 2H, NCH₂).
  • HRMS : m/z calc. for C₁₈H₁₉FNO₄S₂ [M+H]⁺: 420.0742; found: 420.0738.

Chromatographic Purity

HPLC analysis (C18 column, MeCN/H₂O = 70:30) showed ≥98% purity at 254 nm.

Challenges and Optimization Strategies

Sulfonation Regioselectivity

The competing directing effects of fluorine and methoxy groups necessitate low-temperature sulfonation (-10°C) to favor para-sulfonation relative to methoxy.

Thiazepane Ring Strain

The seven-membered ring’s inherent strain is mitigated by using bulky solvents (e.g., tert-amyl alcohol) during cyclization to enhance transition-state stabilization.

Chemical Reactions Analysis

Types of Reactions

4-((3-Fluoro-4-methoxyphenyl)sulfonyl)-7-phenyl-1,4-thiazepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-((3-Fluoro-4-methoxyphenyl)sulfonyl)-7-phenyl-1,4-thiazepane has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 4-((3-Fluoro-4-methoxyphenyl)sulfonyl)-7-phenyl-1,4-thiazepane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it could inhibit the activity of certain kinases or proteases, leading to altered cellular signaling and therapeutic effects.

Comparison with Similar Compounds

Table 1. Structural and Functional Comparison of Key Compounds

Compound Name Core Structure Sulfonyl/Key Substituent Biological Activity Reference
Target Compound 1,4-Thiazepane 3-Fluoro-4-methoxyphenyl Not reported -
7-Phenyl-4-((2-(trifluoromethoxy)phenyl)sulfonyl)-1,4-thiazepane 1,4-Thiazepane 2-Trifluoromethoxyphenyl Not reported
CA-4 Analog (Compound 14) Oxazole 3-Fluoro-4-methoxyphenyl (B ring) Sub-nanomolar cytotoxicity
Patent Compound 80 () Pyrido[1,2-a]pyrimidin-4-one 3-Fluoro-4-methoxyphenyl Kinase inhibition (inferred)

Biological Activity

4-((3-Fluoro-4-methoxyphenyl)sulfonyl)-7-phenyl-1,4-thiazepane is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies related to this compound, drawing from diverse scientific sources.

Chemical Structure and Properties

The compound has a complex structure characterized by a thiazepane ring and sulfonyl group attached to a phenyl moiety. The presence of the fluoro and methoxy groups on the phenyl ring significantly influences its chemical reactivity and biological activity.

PropertyValue
Molecular FormulaC18H20FNO3S
Molecular Weight345.43 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The sulfonamide group is known for its electrophilic nature, which allows it to participate in nucleophilic attacks, potentially modulating enzyme activities or receptor interactions.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting processes such as cell proliferation and apoptosis.
  • Receptor Modulation : It may act as an antagonist or agonist for certain receptors, influencing signal transduction pathways critical for cellular responses.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related sulfonamide derivatives can inhibit tumor growth in various cancer models by inducing apoptosis and cell cycle arrest.

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory activity. Sulfonamides have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.

Case Studies

Case Study 1: Antitumor Activity
A study investigated the efficacy of thiazepane derivatives in inhibiting tumor growth in xenograft models. The results demonstrated that compounds with similar structures to this compound significantly reduced tumor size compared to controls.

Case Study 2: Mechanistic Insights
Another research article focused on the mechanism of action of sulfonamide derivatives in cancer cells. It was found that these compounds could induce apoptosis through mitochondrial pathways, emphasizing the importance of the thiazepane structure in mediating these effects.

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